1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole” is a chemical compound with the molecular formula C7H8BrN5O1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole”.Molecular Structure Analysis
The molecular structure analysis of this compound is not readily available.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole”.Physical And Chemical Properties Analysis
The molecular weight of “1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole” is 258.0791. Other physical and chemical properties are not readily available.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole and its derivatives find application in the synthesis of novel compounds with potential biological activities. For instance, a series of 1,2,3-triazole linked coumarinopyrazole conjugates have been synthesized, displaying significant anticholinesterase, anti-5-lipoxygenase, anti-tyrosinase, and cytotoxic activities (Chekir et al., 2018).
Corrosion Inhibition
Compounds with a pyrazole moiety, such as 4-bromopyrazole, have been studied for their potential as corrosion inhibitors for metals in acidic environments. These studies demonstrate the utility of pyrazole derivatives in protecting metal surfaces from corrosion, highlighting their application in materials science and engineering (Babić-Samardžija et al., 2005).
Phase Determination in Protein Crystallography
4-Bromopyrazole, due to its promiscuous binding to many small molecule binding hot spots in target proteins, is used for experimental phase determination by single-wavelength anomalous dispersion (SAD) in protein crystallography. This application is crucial for determining the three-dimensional structures of proteins, aiding in the understanding of protein function and drug development (Bauman et al., 2016).
Anticonvulsant Activity
Research into the modification of pyrazole derivatives has led to the development of compounds with significant anticonvulsant activity. By altering the chemical structure, researchers have been able to create new molecules that block sodium channels in a frequency-dependent manner, offering potential new treatments for seizure disorders (Unverferth et al., 1998).
Safety And Hazards
There is no specific safety and hazard information available for “1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole”.
Zukünftige Richtungen
Given the limited information available, it’s difficult to predict specific future directions for research on “1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole”. However, the compound could potentially be of interest in the field of medicinal chemistry, given the biological activities of other pyrrolidine alkaloids2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consultation with a chemist or a literature search in a specialized chemical database may be necessary.
Eigenschaften
IUPAC Name |
1-[(3S,4R)-4-azidooxolan-3-yl]-4-bromopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5O/c8-5-1-10-13(2-5)7-4-14-3-6(7)11-12-9/h1-2,6-7H,3-4H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBGEKIOKHBLJA-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.